molecular formula C8H5N3O3 B1288352 2H-1,3-benzodioxole-5-carbonyl azide

2H-1,3-benzodioxole-5-carbonyl azide

Cat. No.: B1288352
M. Wt: 191.14 g/mol
InChI Key: FSISZPWQLFHTPZ-UHFFFAOYSA-N
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Description

2H-1,3-Benzodioxole-5-carbonyl azide is a heterocyclic compound featuring a benzodioxole core fused with a carbonyl azide functional group. The benzodioxole moiety (a benzene ring fused with two oxygen atoms in a 1,3-dioxole arrangement) confers electron-rich aromatic properties, while the carbonyl azide group (-CON₃) introduces high reactivity, particularly in cycloaddition and decomposition reactions. This compound is primarily synthesized via coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and aniline or azide precursors under activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) . Its structural characterization has been achieved using advanced techniques such as microcrystal electron diffraction (MicroED), which resolved its 3D atomic arrangement and confirmed its crystallographic stability despite challenges in growing large crystals .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

1,3-benzodioxole-5-carbonyl azide

InChI

InChI=1S/C8H5N3O3/c9-11-10-8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2

InChI Key

FSISZPWQLFHTPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties of 2H-1,3-benzodioxole-5-carbonyl azide, the following compounds are compared:

2-[(2H-1,3-Benzodioxole-5-Carbonyl)Amino]Phenyl 4-Fluorobenzenesulfonate

N-(2-Carbamoylphenyl)-6-Nitroso-1,3-Benzodioxole-5-Carboxamide

5-(3-Fluorophenyl)-2H-1,2,4-Triazole-3-Thione

5-(2-Substituted Aryl-1,3-Benzoxazol-5-yl)-2-(Substituted Aryl Amino)-1,3,4-Oxadiazoles

Key Differences

Reactivity :

  • The carbonyl azide group in 2H-1,3-benzodioxole-5-carbonyl azide enables Huisgen cycloaddition with alkynes, forming triazoles, but also poses explosion risks upon heating or impact . In contrast, triazole-3-thiones (e.g., compound 3) undergo nucleophilic substitutions at the thione sulfur, while oxadiazoles (compound 4) participate in hydrogen-bonding interactions due to their heteroaromatic nitrogen atoms .

Synthetic Accessibility :

  • The benzodioxole derivatives require EDCI/DMAP coupling, which is efficient but sensitive to moisture . Triazoles and oxadiazoles are synthesized via cyclocondensation or iodine-mediated cyclization, which are higher-yielding but may require harsh conditions (e.g., refluxing with iodine) .

Stability and Safety :

  • Azides like 2H-1,3-benzodioxole-5-carbonyl azide are thermally unstable and may decompose explosively, necessitating stringent safety protocols . Carboxamide and sulfonate derivatives (e.g., compound 2) are more stable, making them preferable for pharmaceutical applications .

Biological Activity :

  • While benzodioxole carboxamides are explored for antidiabetic properties , triazole-3-thiones and oxadiazoles show broader antimicrobial and enzyme-inhibitory activities . The azide derivative’s bioactivity remains underexplored due to safety constraints.

Table 2: Physicochemical Properties
Property 2H-1,3-Benzodioxole-5-carbonyl azide 5-(3-Fluorophenyl)-2H-1,2,4-triazole-3-thione 1,3,4-Oxadiazole Derivatives
Molecular Weight (g/mol) ~220 (estimated) 223.27 250–300 (varies by substituent)
LogP ~2.5 (predicted) 3.265 2.8–3.5
Thermal Stability Low (explosive) High Moderate to high
Crystallinity Microcrystal-only (MicroED data) Crystalline Crystalline

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